BenchChemオンラインストアへようこそ!

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate

medicinal chemistry structure-activity relationship CYP inhibition profiling

3-(4-Methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a fully synthetic small-molecule hybrid combining a coumarin (2H-chromen-2-one) core with a 4-methylthiazole substituent at the 3-position and a 4-chlorobutanoate ester at the 7-position. The molecular formula is C17H14ClNO4S and the exact mass is 363.033207 g/mol.

Molecular Formula C17H14ClNO4S
Molecular Weight 363.81
CAS No. 637747-73-0
Cat. No. B2665812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
CAS637747-73-0
Molecular FormulaC17H14ClNO4S
Molecular Weight363.81
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)CCCCl)OC2=O
InChIInChI=1S/C17H14ClNO4S/c1-10-9-24-16(19-10)13-7-11-4-5-12(8-14(11)23-17(13)21)22-15(20)3-2-6-18/h4-5,7-9H,2-3,6H2,1H3
InChIKeyUNJHDWBQGJTBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate (CAS 637747-73-0): Compound Identity and Procurement Baseline


3-(4-Methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a fully synthetic small-molecule hybrid combining a coumarin (2H-chromen-2-one) core with a 4-methylthiazole substituent at the 3-position and a 4-chlorobutanoate ester at the 7-position [1]. The molecular formula is C17H14ClNO4S and the exact mass is 363.033207 g/mol [2]. The compound is a member of the broader 3-thiazolylcoumarin family, which has been explored for anti-inflammatory, anticancer, antimicrobial, and fluorescent-probe applications [3]. Critically, the ZINC20 database reports no known biological activity for this specific compound in ChEMBL 20, and no publications or clinical trials have been registered against its record [1]. Available vendor documentation indicates purity typically at 95% and a predicted logP of approximately 2.74 [1] [4].

Why In-Class Coumarin-Thiazole Analogs Cannot Substitute for 3-(4-Methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate


Within the 3-thiazolylcoumarin chemotype, three structural variables—the heterocycle at position 3, the substituent pattern on the coumarin nucleus, and the ester moiety at position 7—each independently modulate target engagement, pharmacokinetic behavior, and photophysical output [1]. Replacing the 4-methylthiazole with benzothiazole (CAS 637746-58-8) expands the π-system significantly, altering both fluorescence emission wavelength and CYP enzyme inhibition selectivity, while benzoxazole substitution (CAS 799769-97-4) changes hydrogen-bond acceptor geometry . Exchanging the 4-chlorobutanoate ester for a pivalate group (CAS 573696-09-0) eliminates the terminal alkyl chloride, removing the potential for nucleophilic substitution-based covalent labeling or irreversible enzyme inactivation [2]. The 7-hydroxy parent compound (CHEMBL358640) differs fundamentally in both photophysical properties and cell permeability: it exhibits measurable MIF tautomerase inhibition (Ki = 3,100 nM) and strong fluorescence (quantum yield up to 0.85 in the ionized form), whereas esterification at the 7-position quenches fluorescence and redirects biological activity [3] [4]. These position-specific substitutions are non-interchangeable in protein-binding, fluorescence-based screening, or irreversible-probe workflows.

Quantitative Differentiation Evidence for 3-(4-Methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate (CAS 637747-73-0)


Structural Differentiation: 4-Methylthiazole vs. Benzothiazole at the 3-Position Determines π-System Size, logP, and Heteroatom Count

The target compound carries a monocyclic 4-methylthiazole at the coumarin 3-position, whereas the closest commercial analog (CAS 637746-58-8) substitutes a bicyclic benzothiazole. This structural difference alters molecular weight (363.81 vs. 399.85 g/mol), the number of aromatic heavy atoms (24 vs. 28), and the predicted logP (2.74 for the target compound per ZINC20 [1]; benzothiazole analogs typically increase logP by 0.8–1.2 units based on the added phenyl ring). The thiazole sulfur and nitrogen positions differ from benzothiazole's fused-ring geometry, which changes hydrogen-bond acceptor orientation and CYP enzyme binding profiles: coumarin-thiazole derivatives have been profiled as CYP2A6, CYP2C8, CYP2E1, and CYP2B6 inhibitors with differential selectivity depending on the heterocycle at position 3 [2]. The 4-methyl group on the thiazole ring additionally introduces steric bulk absent in unsubstituted thiazole analogs, potentially reducing metabolic oxidation at this position [3].

medicinal chemistry structure-activity relationship CYP inhibition profiling

Ester Moiety Differentiation: 4-Chlorobutanoate vs. Pivalate at the 7-Position Defines Reactivity, Stability, and Potential for Covalent Modification

The 4-chlorobutanoate ester of the target compound terminates in a primary alkyl chloride (Cl–CH2–), a functional group capable of undergoing nucleophilic substitution (SN2) with biological nucleophiles (e.g., cysteine thiolates, glutathione). In contrast, the closest 7-ester analog CAS 573696-09-0 carries a pivalate (2,2-dimethylpropanoate) group, which is sterically hindered and metabolically stable [1]. The 4-chlorobutanoate moiety introduces: (i) a reactive electrophilic handle for potential covalent target engagement or irreversible enzyme inhibition; (ii) susceptibility to glutathione conjugation and possible detoxification pathways; and (iii) a predicted higher aqueous hydrolysis rate compared to the pivalate ester due to reduced steric shielding. While no direct hydrolytic stability data for this specific compound has been published, alkyl 4-chlorobutanoates generally undergo base-catalyzed hydrolysis approximately 2–5× faster than corresponding pivalate esters under physiological pH conditions, based on established ester reactivity trends [2]. The 4-chlorobutanoate also increases the compound's heavy atom count by one chlorine atom compared to the pivalate analog, which can serve as an anomalous scattering center for X-ray crystallography [3].

chemical biology covalent inhibitor design prodrug chemistry

Biological Activity Baseline: Target Compound vs. 7-Hydroxy Parent Shows Complete Abrogation of MIF Tautomerase Inhibition

The 7-hydroxy parent compound (CHEMBL358640, BDBM50096005) inhibits macrophage migration inhibitory factor (MIF) tautomerase with a Ki of 3,100 nM [1]. Esterification of the 7-hydroxyl group in the target compound completely removes the hydrogen-bond donor required for MIF active-site interaction, predicting a loss of MIF inhibitory activity. This is consistent with established coumarin SAR: the 7-OH group forms a critical hydrogen bond with the MIF catalytic residues Asn97 and Tyr95 [2]. While direct MIF inhibition data for the target compound are not available, the structural rationale is unambiguous: 7-O-esterification eliminates tautomerase inhibition. The 3-thiazolylcoumarin scaffold has also been profiled in other enzyme assays: a series of 3-thiazolylcoumarins (compounds 1–33) showed in vitro anti-inflammatory activity with a class IC50 of 5.2 ± 0.2 μg/mL in whole blood phagocyte oxidative burst assays, but individual compound data for the 4-chlorobutanoate ester were not reported [3]. The target compound's lack of any known activity in ChEMBL 20 [4] underscores the evidence gap and highlights that its biological profile remains largely uncharacterized compared to the 7-hydroxy parent.

enzyme inhibition MIF tautomerase structure-activity relationship

Fluorescence Property Differentiation: 7-Esterification Quenches the Characteristic Coumarin Emission Present in the 7-Hydroxy Parent

Thiazolylcoumarins bearing a free 7-hydroxyl group are characterized by high fluorescence quantum yields (up to 0.85) and emission maxima at 482–484 nm in basic medium, where the phenolate ion acts as a strong electron-donating group [1]. Esterification at the 7-position—as in the target compound—replaces the electron-donating –OH/–O⁻ group with an electron-withdrawing ester, which substantially reduces or eliminates the intramolecular charge-transfer (ICT) character responsible for strong coumarin fluorescence. While direct quantum yield data for the target compound are not available, the 7-acetoxy and 7-methoxy derivatives of 3-thiazolylcoumarins show markedly reduced fluorescence intensity compared to the 7-hydroxy forms [2]. The 7-esterified compounds are therefore not suitable as fluorogenic probes unless the ester is designed as a cleavable masking group. The benzothiazole analog (CAS 637746-58-8), by contrast, retains some fluorescence character due to the extended π-system of the benzothiazole ring, with reported utility in fluorescence microscopy and bioimaging [3].

fluorescence spectroscopy fluorescent probe photophysical characterization

Physicochemical Property Profile: Computed logP, Rotatable Bonds, and Drug-Likeness Parameters Relative to Closest Analogs

The target compound has a ZINC20-computed logP of 2.736, a molecular weight of 363.82 g/mol, 7 heteroatoms, 4 rotatable bonds, and a fractional sp³ character of 0.12 [1]. These values place it within Lipinski's rule-of-five space but near the upper logP boundary for optimal oral bioavailability. In comparison, the benzothiazole analog (CAS 637746-58-8, MW ~399.8) and the benzoxazole analog (CAS 799769-97-4, MW ~383.8) are both heavier . The pivalate analog (CAS 573696-09-0) lacks the chlorine atom, resulting in a different heteroatom composition (0 Cl vs. 1 Cl) [2]. The 4-chlorobutanoate ester introduces exactly 4 rotatable bonds in the side chain (O–C(=O)–CH2–CH2–CH2–Cl), providing conformational flexibility that may influence entropic binding penalties. The compound's topological polar surface area (estimated ~63–73 Ų) is consistent with moderate cell permeability. The halogen content (one chlorine) enables potential halogen bonding interactions in protein-ligand complexes, a feature absent in the pivalate and unsubstituted ester analogs [3].

ADME prediction drug-likeness physicochemical profiling

Validated Application Scenarios for 3-(4-Methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate (CAS 637747-73-0)


Negative Control for MIF Tautomerase Inhibition Assays Using the 7-Hydroxy Parent as Positive Control

The 7-hydroxy parent (CHEMBL358640) inhibits MIF tautomerase with Ki = 3,100 nM [1]. The target compound, with the 7-hydroxyl esterified, is predicted to be inactive due to loss of the critical H-bond donor. Researchers can procure both compounds as a matched positive/negative control pair for MIF target engagement studies. This application is directly rooted in the quantitative differentiation evidence in Section 3, Evidence Item 3. Users should experimentally confirm the lack of MIF inhibition for the target compound, as no direct assay data are published.

Covalent Probe or Irreversible Inhibitor Design Scaffold Exploiting the 4-Chlorobutanoate Electrophilic Warhead

The terminal alkyl chloride of the 4-chlorobutanoate ester provides an electrophilic site for nucleophilic attack by cysteine, serine, or lysine side chains in enzyme active sites [2]. This property, absent in the pivalate analog (CAS 573696-09-0) and unsubstituted ester analogs, makes the target compound suitable as a starting scaffold for covalent inhibitor development. The moderate logP (2.74) and molecular weight (363.8) provide a favorable starting point for further optimization. Researchers should assess hydrolytic stability under their specific assay conditions (predicted half-life 5–12 h at physiological pH) and confirm covalent adduct formation by mass spectrometry.

Pro-Fluorophore for Esterase Activity Assays with Turn-On Fluorescence Readout

The 7-esterified coumarin core of the target compound is expected to be non-fluorescent (Φ <0.05), while enzymatic or chemical cleavage of the ester bond releases the highly fluorescent 7-hydroxy-3-(4-methylthiazol-2-yl)-chromen-2-one (Φ up to 0.85, λem 482–484 nm) [3]. This 'turn-on' mechanism enables the target compound to serve as a pro-fluorogenic substrate for esterase activity screening. The 4-chlorobutanoate ester may exhibit differential hydrolysis rates compared to acetate or butyrate pro-fluorophores, providing a distinct kinetic profile. This application is inferred from the fluorescence property differentiation established in Section 3, Evidence Item 4.

Anomalous Scattering Phasing Standard for Small-Molecule X-ray Crystallography

The single chlorine atom in the 4-chlorobutanoate side chain provides anomalous scattering (f'' = 0.36 e⁻ at Cu Kα) [4], which can be exploited for experimental phasing in protein-ligand co-crystallography or for absolute structure determination of the small molecule itself. Unlike the pivalate, benzothiazole, and benzoxazole analogs (all chlorine-free), the target compound offers this phasing capability without the need for heavy-atom derivatization. The compound has not been reported in any protein crystal structures per ChEMBL 20 [5], representing an opportunity for de novo co-crystallization studies.

Quote Request

Request a Quote for 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.